molecular formula C14H18N4O8 B613338 (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid CAS No. 214750-67-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid

Cat. No. B613338
CAS RN: 214750-67-1
M. Wt: 370.3
InChI Key: XKHQTCSLBRZQAC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as SBDP, is a synthetic compound that has been used in various scientific applications. SBDP is a carboxylic acid derivative and has a wide range of uses due to its stability and reactivity. SBDP is used in various fields such as organic synthesis, biochemistry, pharmacology, and materials science. In

Scientific Research Applications

Synthesis of Chiral Monomers for Polyamide Production

Researchers Gómez, Orgueira, and Varela (2003) described the synthesis of a chiral monomer, which is a precursor to AABB-type stereoregular polyamide. This process involved compounds derived from natural amino acids L-glutamic acid and L-alanine. The synthesis route involved selective N-protection, tosylation, and azide substitution, leading to the production of the chiral monomer in significant yield. This research highlights the application of (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid derivatives in the field of polymer chemistry, specifically in synthesizing precursors for polyamides with potential applications in various industries due to their structural properties (Gómez, Orgueira, & Varela, 2003).

Amino Acid-Derived Acetylene Monomers for Polymer Synthesis

In a study by Gao, Sanda, and Masuda (2003), novel amino acid-derived acetylene monomers were synthesized and polymerized. These monomers were based on N-(tert-butoxycarbonyl)-l-alanine with different substituents and were used to form polymers through polymerization. The resulting polymers exhibited specific rotations and CD signals, indicating a helical conformation, which is crucial for their potential applications in various fields, such as materials science and biotechnology. This study demonstrates the versatility of (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid derivatives in synthesizing acetylene monomers for advanced polymer applications (Gao, Sanda, & Masuda, 2003).

Chemical Synthesis and Derivatives

Protected Methyl Esters of Non-proteinogenic Amino Acid

Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, and Siciliano (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap). They used a base-labile protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), paired with p-toluensulfonyl (tosyl, Ts) or acid-labile tert-butyloxycarbonyl (Boc) moieties. The synthesis involved reductive amination of an aldehyde prepared from the commercial amino acid Nα-Fmoc-O-tert-butyl-d-serine. This research showcases the application of (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid derivatives in synthesizing protected amino acid esters for chemical and pharmaceutical synthesis (Temperini et al., 2020).

Synthesis of Biotin Intermediate

Qin, Tang, Wang, Wang, Huang, Wang, and Huang (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate of the natural product Biotin. This process was achieved through esterification, amine, and thiol protection, indicating the compound's importance in synthesizing biologically active molecules and its potential application in medical and nutritional fields (Qin et al., 2014).

Development of Modular Dipeptide-analogue Ligands

Pastor, Vaestilae, and Adolfsson (2003) prepared a library of novel dipeptide-analogue ligands based on the combination of tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids and chiral vicinal amino alcohols. These ligands were used with ruthenium complexes for the enantioselective reduction of acetophenone, demonstrating high enantioselectivity. This study indicates the compound's utility in synthesizing ligands for catalytic applications, which is significant for industrial synthesis and pharmaceutical manufacturing (Pastor, Vaestilae, & Adolfsson, 2003).

properties

IUPAC Name

(2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHQTCSLBRZQAC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679786
Record name N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid

CAS RN

214750-67-1
Record name N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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